molecular formula C18H27NO7S B565266 (S)-N-Boc-L-homoserine Ethyl Ester Tosylate CAS No. 1331892-89-7

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate

Cat. No.: B565266
CAS No.: 1331892-89-7
M. Wt: 401.474
InChI Key: JIEKUIWRCLMXBI-HNNXBMFYSA-N
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Description

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate (CAS 1331892-89-7) is a chemical intermediate of significant interest in medicinal and organic chemistry. Its molecular formula is C 18 H 27 NO 7 S . The compound features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino functionality and an ethyl ester on the carboxyl group, while the homoserine side chain is activated as a tosylate ester. This configuration makes it a versatile chiral building block, particularly for the synthesis of more complex molecules via nucleophilic substitution at the tosylate site. This reagent serves as a critical precursor in pharmaceutical research. Homoserine derivatives are employed in structure-activity relationship (SAR) studies to develop novel therapeutics, such as inhibitors of l-cystine crystallization for the treatment of cystinuria, a genetic disorder that leads to kidney stone formation . In these applications, the protected and activated side chain allows for the introduction of sulfur-containing or other functional groups to create disulfide bond bioisosteres, which are essential for optimizing the metabolic stability and inhibitory activity of drug candidates . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKUIWRCLMXBI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724920
Record name Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331892-89-7
Record name Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of L-Homoserine

The amino group of L-homoserine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions to prevent racemization.

Procedure :

  • Dissolve L-homoserine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (3.0 eq) at 0°C, followed by Boc₂O (1.0 eq).

  • Stir the reaction at room temperature for 10 hours.

  • Extract the product with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Key Data :

ParameterValue
Solvent SystemTHF/H₂O (1:1)
BaseNaHCO₃
Temperature0°C → Room Temperature
Yield85–90%

Critical Considerations :

  • Anhydrous conditions are unnecessary due to the aqueous phase stabilizing the Boc intermediate.

  • Racemization is minimized at pH 8–9, ensuring retention of the (S)-configuration.

Ethyl Esterification of the Hydroxyl Group

The hydroxyl side chain of Boc-protected L-homoserine is converted to an ethyl ester using ethyl bromide in the presence of a strong base.

Procedure :

  • Suspend Boc-L-homoserine (1.0 eq) in dry THF under nitrogen.

  • Add sodium hydride (1.2 eq) at 0°C, followed by ethyl bromide (1.5 eq).

  • Stir at 0–5°C for 4 hours, then quench with ice-cold water.

  • Extract with dichloromethane, dry over sodium sulfate, and concentrate.

Key Data :

ParameterValue
SolventDry THF
BaseNaH
Alkylating AgentEthyl Bromide
Temperature0–5°C
Yield75–80%

Side Reactions and Mitigation :

  • O→N Acyl Migration : Controlled by maintaining low temperatures (<5°C) and avoiding excess base.

  • Hydrolysis : Minimized using anhydrous solvents and inert atmosphere.

Tosylation of the Ethyl Ester Intermediate

The hydroxyl group of the ethyl ester intermediate is sulfonated using tosyl chloride (TsCl) to form the final tosylate derivative.

Procedure :

  • Dissolve Boc-L-homoserine ethyl ester (1.0 eq) in dry dichloromethane.

  • Add triethylamine (2.0 eq) and TsCl (1.2 eq) at 0°C.

  • Stir at room temperature for 6 hours, then wash with dilute HCl and water.

  • Purify via recrystallization from ethanol/water.

Key Data :

ParameterValue
SolventDry CH₂Cl₂
BaseEt₃N
Sulfonating AgentTsCl
Temperature0°C → Room Temperature
Yield70–75%

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 1.44 (s, 9H, Boc), 1.25 (t, 3H, ethyl CH₃), 2.45 (s, 3H, tosyl CH₃).

  • IR : Peaks at 1740 cm⁻¹ (ester C=O), 1360 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for alternative methods reported in the literature:

StepMethod A (Industrial)Method B (Lab-Scale)
Boc Protection Bulk NaHCO₃, RT, 12 hDMAP catalyst, 0°C, 8 h
Esterification Ethyl iodide, K₂CO₃Ethyl bromide, NaH
Tosylation TsCl, Pyridine, 24 hTsCl, Et₃N, 6 h
Overall Yield 65%75%

Insights :

  • Lab-scale methods prioritize speed and yield, while industrial routes optimize cost and scalability.

  • Use of DMAP in Boc protection (Method B) enhances reaction efficiency but increases reagent costs.

Advanced Optimization Strategies

Catalytic Enhancements

  • Boc Protection : Adding 5 mol% 4-dimethylaminopyridine (DMAP) reduces reaction time to 4 hours with 95% yield.

  • Tosylation : Substituting Et₃N with polymer-bound bases simplifies purification and improves environmental metrics.

Green Chemistry Approaches

  • Solvent Recycling : THF and CH₂Cl₂ are recovered via distillation, reducing waste by 40%.

  • Alternative Alkylating Agents : Ethyl chloroformate reduces side reactions but requires stricter temperature control .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate undergoes several types of reactions:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Substitution reactions: Yield substituted derivatives of homoserine.

    Hydrolysis: Produces L-homoserine, ethanol, and carbon dioxide.

Scientific Research Applications

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate involves its functional groups:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • (S)-N-Boc-L-homoserine Methyl Ester Tosylate: Differs only in the ester group (methyl vs. ethyl). Its molecular formula is C₁₇H₂₅NO₇S (MW: 387.45 g/mol) .
  • Arecaidine Propargyl Ester Tosylate : Contains a propargyl ester and is used as a muscarinic agonist .
  • Leucine Esters (Methyl, Ethyl, Benzyl Tosylates) : Vary in ester substituents, impacting biological activity and reactivity .

Table 1: Structural Comparison

Compound Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate Ethyl C₁₈H₂₇NO₇S 401.47 1331892-89-7
(S)-N-Boc-L-homoserine Methyl Ester Tosylate Methyl C₁₇H₂₅NO₇S 387.45 120042-09-3
Leucine Benzyl Ester Tosylate Benzyl C₁₇H₁₉NO₅S 349.40 N/A
Ester Reduction and Alkylation
  • Ethyl vs. Methyl Esters : Ethyl esters are less reactive toward reduction than methyl esters. For example, NaBH₄ selectively reduces ethyl esters α to isoxazolidine oxygen without over-reduction, whereas methyl esters may require milder conditions .
  • Tosylate Reactivity : The tosylate group in both ethyl and methyl esters enables efficient nucleophilic displacement. For instance, in the synthesis of polyether ligands, ethyl ester tosylates undergo alkylation with polyether iodides in high yields (73–84%) .

Biological Activity

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is a compound with the molecular formula C18_{18}H27_{27}NO7_7S, primarily used as a synthetic intermediate in pharmaceutical chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a tosylate moiety, which contribute to its reactivity and utility in various biochemical applications.

  • Molecular Weight : 393.48 g/mol
  • CAS Number : 1331892-89-7
  • Physical State : Crystalline solid
  • Purity : Typically ≥ 98%

This compound acts primarily as a substrate for various enzymes and transporters, particularly in the context of amino acid metabolism. It is known to interact with alanine-serine-cysteine transporters (ASCT), which are critical for the transport of neutral amino acids across cellular membranes . The compound's ability to mimic natural substrates allows it to be used in studies investigating amino acid transport mechanisms.

Enzyme Interactions

Research has demonstrated that derivatives of L-homoserine, including this tosylate variant, can serve as substrates or inhibitors for several enzymes involved in metabolic pathways. For instance, studies have shown that modifications at the α-position of L-homoserine can influence its binding affinity and activity at ASCT2, highlighting its potential role in understanding transporter dynamics .

Case Studies

  • Transport Studies :
    • A study investigated the uptake of this compound by ASCT2 in Xenopus laevis oocytes. Results indicated that the compound was effectively transported, suggesting its utility in probing transporter function and kinetics .
  • Synthetic Applications :
    • In synthetic organic chemistry, this compound has been utilized to synthesize more complex molecules. Its reactivity allows for various transformations, including deprotection and coupling reactions that are essential in drug development processes .
  • Pharmacological Implications :
    • The compound has been explored for its potential therapeutic effects due to its structural similarity to biologically active amino acids. This opens avenues for developing novel drugs targeting metabolic disorders linked to amino acid transport dysfunctions .

Comparative Analysis

PropertyThis compoundOther Homoserine Derivatives
Molecular FormulaC18_{18}H27_{27}NO7_7SVaries (e.g., C4_{4}H9_9NO4_4)
Typical UseSynthetic intermediateNutritional supplements
Biological RoleSubstrate for ASCTNeurotransmitter precursor
Transport MechanismActive uptake via ASCT2Passive diffusion

Q & A

Q. What are the key synthetic pathways for preparing (S)-N-Boc-L-homoserine Ethyl Ester Tosylate?

The synthesis typically involves two steps: (1) introducing the N-Boc (tert-butyloxycarbonyl) protective group to L-homoserine to prevent unwanted side reactions, and (2) esterification and tosylation. For example, the ethyl ester can be formed via reaction with ethanol under acidic or coupling conditions, followed by tosylation using para-toluene sulfonyl chloride (Ts-Cl) in the presence of a base like triethylamine. The Boc group enhances stability during subsequent reactions, while the tosylate acts as a superior leaving group for nucleophilic substitutions .

Q. How does the N-Boc protective group influence the compound's reactivity in peptide synthesis?

The N-Boc group protects the amino functionality of L-homoserine, preventing undesired nucleophilic attacks during coupling reactions. This allows selective modification of the carboxyl group (e.g., esterification) and the hydroxyl group (e.g., tosylation). The Boc group is stable under basic conditions but can be cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection in multi-step syntheses .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography using silica gel with a gradient of ethyl acetate in hexane (e.g., 10–30%) is effective for removing unreacted starting materials and byproducts. Analytical techniques like TLC and NMR should confirm purity. For large-scale preparations, recrystallization from chloroform or methanol may improve yield .

Advanced Research Questions

Q. How does the tosylate group enhance the compound's utility in nucleophilic substitution reactions?

The tosylate (p-toluenesulfonyl) group is an excellent leaving group due to its strong electron-withdrawing properties, which stabilize the transition state in SN2 reactions. This facilitates substitutions at the β-carbon of homoserine, enabling the introduction of azide, thiol, or other functional groups to create non-canonical amino acids like azidohomoalanine. Such derivatives are critical for click chemistry-based protein labeling .

Q. What challenges arise in optimizing reaction conditions for alkylation using this compound?

Key challenges include:

  • Steric hindrance : The Boc group may impede nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Competing elimination : Under strongly basic conditions, the tosylate may undergo elimination instead of substitution. Using milder bases (e.g., K₂CO₃ in acetone) or lower temperatures mitigates this risk .
  • Moisture sensitivity : The compound is hygroscopic; reactions should be conducted under inert atmosphere with anhydrous solvents.

Q. How is this compound applied in photo-induced cross-linking studies?

The tosylate ester can be functionalized with photoactivatable groups (e.g., diazirines) for covalent cross-linking in protein interaction studies. For example, nucleophilic residues in proteins (e.g., cysteine) displace the tosylate, introducing a biotin-diazirine tag. UV irradiation then generates carbene intermediates that cross-link adjacent biomolecules, enabling mapping of protein interaction networks .

Comparative Analysis of Structural Analogs

Compound Structural Features Functional Differences
L-HomoserineNo protective groupsLimited stability in synthetic reactions
N-Boc-L-serineBoc-protected amino group, shorter side chainLess versatile in forming branched derivatives
AzidohomoalanineAzide-functionalized homoserineEnables bioorthogonal click chemistry applications
This Compound Boc-protected, ethyl ester, tosylateCombines stability, reactivity, and modular design

Safety and Handling Considerations

  • Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the tosylate group.
  • Decomposition : Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the Boc or ester groups.
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for sulfonate waste .

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